5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5th position, a tosyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring. These modifications impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 5-fluoroindole, which is then subjected to tosylation and carboxylation reactions. The tosylation is usually carried out using p-toluenesulfonyl chloride in the presence of a base like pyridine. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atom and tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Scientific Research Applications
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The tosyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-3-carboxylic acid: Lacks the tosyl group, resulting in different chemical and biological properties.
1-Tosyl-1H-indole-3-carboxylic acid: Lacks the fluorine atom, affecting its reactivity and interactions.
5-Fluoro-1H-indole-3-carboxylic acid: Similar structure but without the tosyl group, leading to variations in its applications and effects.
Uniqueness
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid is unique due to the combined presence of the fluorine atom, tosyl group, and carboxylic acid. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12FNO4S |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-fluoro-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H12FNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-8-11(17)4-7-15(13)18/h2-9H,1H3,(H,19,20) |
InChI Key |
WDXWSEHHMQUOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
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